
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 5-fluoro-2-methoxypyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-2-methoxypyridin-4-yl)-benzoic acid typically involves the following steps:
Formation of the Pyridine Ring: The starting material, 5-fluoro-2-methoxypyridine, can be synthesized through a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the pyridine ring.
Boronic Acid Formation: The 5-fluoro-2-methoxypyridine is then converted into its boronic acid derivative using a boronation reaction.
Suzuki Coupling Reaction: The boronic acid derivative is coupled with a halogenated benzoic acid derivative using a palladium-catalyzed Suzuki coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(5-fluoro-2-methoxypyridin-4-yl)-benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methoxypyridin-4-yl)-benzoic acid
- 3-(5-Bromo-2-methoxypyridin-4-yl)-benzoic acid
- 3-(5-Iodo-2-methoxypyridin-4-yl)-benzoic acid
Uniqueness
3-(5-Fluoro-2-methoxypyridin-4-yl)-benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to specific biological targets.
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
3-(5-fluoro-2-methoxypyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-6-10(11(14)7-15-12)8-3-2-4-9(5-8)13(16)17/h2-7H,1H3,(H,16,17) |
InChI Key |
PLXCQFCGZLPFLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


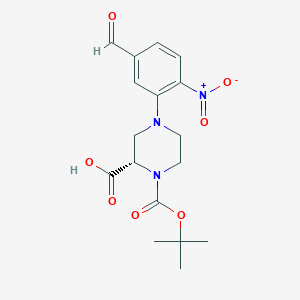
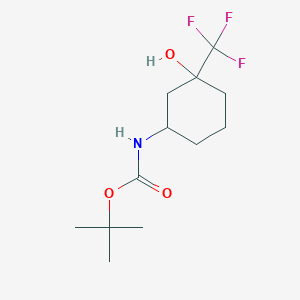
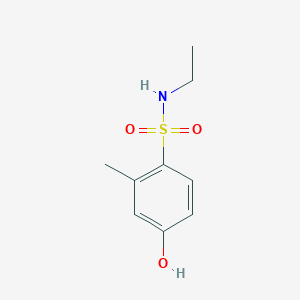
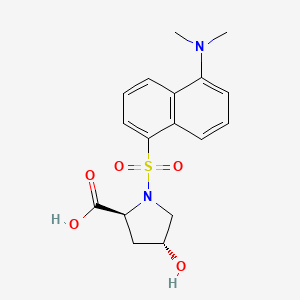
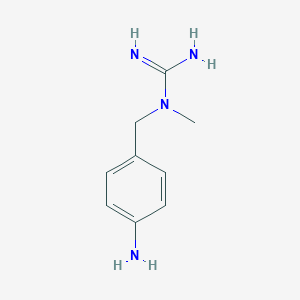

![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
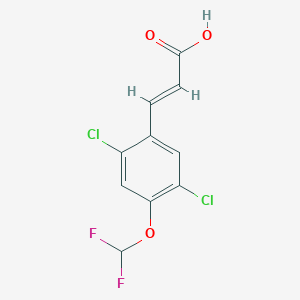
![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
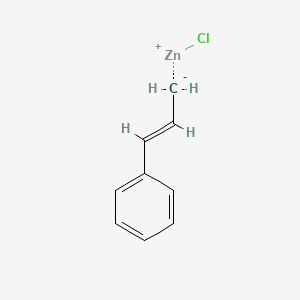
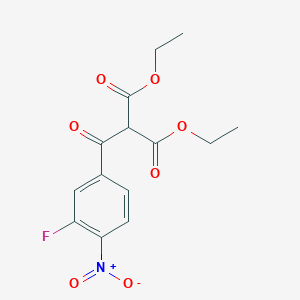
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)
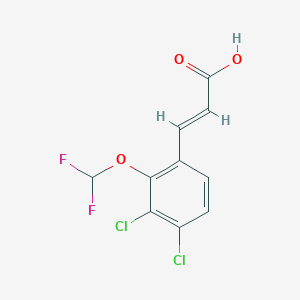
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
